4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid
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Overview
Description
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and isoxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity .
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that the compound inhibits the growth of leishmania aethiopica and plasmodium berghei, thereby disrupting their life cycles and preventing the diseases they cause .
Pharmacokinetics
It’s known that the compound is highly soluble in polar organic solvents , which suggests it may have good bioavailability.
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicits better inhibition effects against Plasmodium berghei .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperature and pressure . .
Preparation Methods
The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-1H-pyrazole with a suitable aldehyde to form an intermediate, which is then cyclized to form the isoxazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and isoxazole rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds include other pyrazole and isoxazole derivatives, such as:
- 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 4-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid These compounds share structural similarities but may differ in their specific biological activities and applications . The uniqueness of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid lies in its combined pyrazole and isoxazole rings, which can confer distinct properties and reactivity .
Properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3/c1-5-7(8(9(14)15)12-16-5)4-13-3-6(10)2-11-13/h2-3H,4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMZXGXVWTYXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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